REACTION_CXSMILES
|
Br[CH:2]([CH:8]([CH3:10])[CH3:9])[C:3]([O:5]CC)=O.[CH2:11]([NH2:14])[CH2:12][NH2:13].[O-]CC.[Na+]>C(O)C>[CH:8]([CH:2]1[NH:14][CH2:11][CH2:12][NH:13][C:3]1=[O:5])([CH3:9])[CH3:10] |f:2.3|
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Name
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|
Quantity
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2.2 g
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Type
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reactant
|
Smiles
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BrC(C(=O)OCC)C(C)C
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Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
13.2 mL
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Type
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reactant
|
Smiles
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C(CN)N
|
Name
|
|
Quantity
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60 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[O-]CC.[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated for another 2.5 hours
|
Duration
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2.5 h
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated for another 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
After trituration with ether, the title compound was used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1C(NCCN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |